An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-2-methylbenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzaldehyde scaffold, imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the electronic properties of the aromatic ring and the reactivity of the aldehyde group, making this compound a subject of interest for chemists and drug designers. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 5-Fluoro-2-methylbenzaldehyde.
Chemical and Physical Properties
5-Fluoro-2-methylbenzaldehyde is a liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO | [1] |
| Molecular Weight | 138.14 g/mol | [1] |
| CAS Number | 22062-53-9 | [1] |
| Appearance | Liquid | [1] |
| Density | 1.1446 g/mL at 25 °C | [1] |
| Boiling Point | 99 °C at 30 mmHg | [2] |
| Flash Point | 77 °C (170.6 °F) | [1] |
| Refractive Index | n20/D 1.5244 | [1] |
| InChI | 1S/C8H7FO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | [1] |
| InChI Key | MBOXPKNOGZJXPK-UHFFFAOYSA-N | [1] |
| SMILES | Cc1ccc(F)cc1C=O | [1] |
Synthesis and Purification
While a specific, detailed, and publicly available experimental protocol for the synthesis of 5-Fluoro-2-methylbenzaldehyde is not readily found in the searched literature, general synthetic strategies for substituted benzaldehydes can be adapted. A plausible and commonly employed method involves the oxidation of the corresponding benzyl alcohol.
Experimental Protocol: Oxidation of 5-Fluoro-2-methylbenzyl alcohol
This protocol is a generalized procedure based on common organic synthesis techniques for the oxidation of benzyl alcohols to benzaldehydes.
Materials:
-
5-Fluoro-2-methylbenzyl alcohol
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Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., manganese dioxide, Swern oxidation reagents)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
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Hexane
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Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluoro-2-methylbenzyl alcohol in anhydrous dichloromethane.
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Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in one portion while stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.
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Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
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Wash the silica gel pad with additional diethyl ether.
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Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude 5-Fluoro-2-methylbenzaldehyde.
Purification: The crude product can be purified by flash column chromatography on silica gel.[3]
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
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Dissolve the crude 5-Fluoro-2-methylbenzaldehyde in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 97:3 hexane:ethyl acetate).[3]
-
Collect the fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified 5-Fluoro-2-methylbenzaldehyde.
Alternatively, for thermally stable aldehydes, purification can be achieved by vacuum distillation.[4]
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) in the region of 9.8-10.1 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and methyl substituents. The methyl protons (CH₃) will likely appear as a singlet around 2.2-2.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group between 190 and 195 ppm. The aromatic carbons will resonate in the 110-165 ppm range, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The methyl carbon will appear as a signal in the aliphatic region, typically between 15 and 25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Fluoro-2-methylbenzaldehyde is expected to exhibit several characteristic absorption bands:
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A strong, sharp absorption band around 1700-1710 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.
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Two weak bands in the region of 2720-2820 cm⁻¹, which are characteristic of the C-H stretching of the aldehyde proton (Fermi doublet).
-
Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.
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Aromatic C=C stretching vibrations will likely be observed in the 1450-1600 cm⁻¹ region.
-
A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1100 cm⁻¹ region.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the mass spectrum of 5-Fluoro-2-methylbenzaldehyde is expected to show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern will likely involve the following key fragment ions:
-
[M-H]⁺ (m/z 137): Loss of the aldehydic hydrogen atom.
-
[M-CHO]⁺ (m/z 109): Loss of the formyl radical, which is a common fragmentation pathway for benzaldehydes.
-
Further fragmentation of the m/z 109 ion may occur, leading to other characteristic peaks.
Chemical Reactivity and Applications in Drug Development
5-Fluoro-2-methylbenzaldehyde is a valuable intermediate in organic synthesis due to the reactivity of its aldehyde functional group.[5] It can participate in a variety of chemical transformations, including:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-fluoro-2-methylbenzoic acid.
-
Reduction: Reduction of the aldehyde yields 5-fluoro-2-methylbenzyl alcohol.
-
Condensation Reactions: It can react with amines to form imines (Schiff bases) and with active methylene compounds in reactions like the Knoevenagel condensation.
-
Wittig Reaction: As an aldehyde, it is a suitable substrate for the Wittig reaction to form substituted styrenes.[1]
The presence of the fluorine atom can enhance the biological activity and improve the pharmacokinetic properties of drug candidates.[6] For instance, fluorinated compounds often exhibit increased metabolic stability and improved binding affinity to biological targets.[7] The 5-fluoro-2-methylbenzaldehyde moiety has been incorporated into various molecular scaffolds in the pursuit of new therapeutic agents, including potential kinase inhibitors.[7] The structure-activity relationship (SAR) studies of related compounds have shown that the position and nature of substituents on the phenyl ring are crucial for biological activity.[8]
Safety and Handling
5-Fluoro-2-methylbenzaldehyde is classified as a substance that can cause serious eye damage.[1] It is a combustible liquid.[1] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including eye shields and gloves.[1] Work should be conducted in a well-ventilated area or a fume hood. Keep the compound away from heat, sparks, and open flames.
Conclusion
5-Fluoro-2-methylbenzaldehyde is a key chemical intermediate with a unique combination of functional groups that make it highly valuable in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its chemical properties, reactivity, and the influence of the fluorine substituent provide chemists with a versatile tool for molecular design and construction. This guide has summarized the available technical information on its properties, synthesis, and spectral characteristics to aid researchers and scientists in its effective utilization. Further research to fully elucidate its biological activities and potential involvement in specific signaling pathways is warranted.
References
- 1. 5-Fluoro-2-methylbenzaldehyde 96 22062-53-9 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA1132612A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. hurawalhi.com [hurawalhi.com]
- 7. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde [myskinrecipes.com]
- 8. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
